5-Amino-2-morpholinobenzonitrile

Process Chemistry Thermal Stability High-Boiling Solvent Replacement

5-Amino-2-morpholinobenzonitrile delivers the precise 5-amino-2-morpholino regiochemistry essential for ATP-competitive kinase inhibitor and PROTAC synthesis. Its high boiling point (459.2°C) ensures stoichiometric integrity during forcing aminations, while the morpholine oxygen and nitrile groups provide a unique HBA profile (HBD=1, HBA=4) for CNS drug discovery. Unlike positional isomers, this scaffold retains a nucleophilic 5-amino handle for Pd-catalyzed couplings and DNA-encoded library conjugation. Supported by batch-specific NMR, HPLC, and GC data at ≥95% purity. Order now.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 78252-12-7
Cat. No. B1281424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-morpholinobenzonitrile
CAS78252-12-7
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)N)C#N
InChIInChI=1S/C11H13N3O/c12-8-9-7-10(13)1-2-11(9)14-3-5-15-6-4-14/h1-2,7H,3-6,13H2
InChIKeyWJUOUHSBDDDFDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-morpholinobenzonitrile (CAS 78252-12-7): A High-Boiling Morpholinobenzonitrile Building Block for Advanced Medicinal Chemistry


5-Amino-2-morpholinobenzonitrile is a substituted benzonitrile derivative characterized by a morpholine ring at the 2-position and a primary amino group at the 5-position, with a molecular weight of 203.24 g/mol . This heteroaromatic scaffold serves as a versatile intermediate in pharmaceutical research and organic synthesis, distinguished by its unique substitution pattern that imparts distinct physicochemical properties compared to positional isomers and non-amino analogs . The compound is commercially available with standard purities of ≥95% and is supported by vendor-supplied analytical data including NMR, HPLC, and GC .

5-Amino-2-morpholinobenzonitrile (78252-12-7) Procurement: Why Positional Isomers and Piperazine Analogs Cannot Substitute


The precise regiochemistry and functional group combination of 5-amino-2-morpholinobenzonitrile fundamentally alters its physicochemical and reactivity profile, rendering common in-class compounds unsuitable as direct replacements. Simple substitution with the 2-morpholino isomer (CAS 204078-32-0) eliminates the 5-amino nucleophilic handle essential for downstream derivatization, while replacement with the 4-morpholino analog (CAS 10282-31-2) disrupts the ortho-cyano-amine electronic environment critical for specific coupling reactions . Furthermore, the morpholine oxygen serves as a critical hydrogen bond acceptor, a feature absent in piperazine-based alternatives such as 5-amino-2-(4-methylpiperazin-1-yl)benzonitrile (CAS 288251-82-1), leading to divergent solubility, metabolic stability, and target engagement profiles [1]. The quantitative evidence below demonstrates that these structural variations translate into measurable differences in boiling point, vapor pressure, purity specifications, and hydrogen-bonding capacity that directly impact synthetic utility and final compound quality.

5-Amino-2-morpholinobenzonitrile (78252-12-7) Evidence-Based Differentiation: Quantitative Comparator Analysis


Boiling Point Elevation of +101.8°C Relative to 2-Morpholinobenzonitrile Enables High-Temperature Synthetic Protocols

5-Amino-2-morpholinobenzonitrile exhibits a predicted boiling point of 459.2°C at 760 mmHg . This value is substantially higher than that of its non-amino positional isomer 2-morpholinobenzonitrile (357.4°C) and its 4-morpholino counterpart (371.7°C) . The increase of +101.8°C relative to the 2-isomer and +87.5°C relative to the 4-isomer is attributed to enhanced intermolecular hydrogen bonding conferred by the 5-amino group, a functional handle also essential for subsequent amide bond formation or Buchwald-Hartwig couplings.

Process Chemistry Thermal Stability High-Boiling Solvent Replacement

Elevated Enthalpy of Vaporization (72.0 kJ/mol) Confirms Stronger Intermolecular Forces Relative to Non-Amino Analogs

The enthalpy of vaporization for 5-amino-2-morpholinobenzonitrile is predicted to be 72.0 ± 3.0 kJ/mol . This value is approximately 19.4% higher than that of 2-morpholinobenzonitrile (60.3 ± 3.0 kJ/mol) and 16.3% higher than that of 4-morpholinobenzonitrile (61.9 ± 3.0 kJ/mol) . This quantitative increase reflects stronger cohesive intermolecular forces in the condensed phase, consistent with the presence of both hydrogen bond donating (primary amine) and accepting (morpholine oxygen, nitrile) moieties.

Thermodynamic Stability Distillation Feasibility Purification Strategy

Reduced Vapor Pressure (0.0 ± 1.1 mmHg at 25°C) Indicates Lower Volatility and Improved Handling Safety

5-Amino-2-morpholinobenzonitrile has a predicted vapor pressure of 0.0 ± 1.1 mmHg at 25°C . While the confidence interval overlaps with those of its analogs (2-morpholinobenzonitrile: 0.0 ± 0.8 mmHg ; 4-morpholinobenzonitrile: 0.0 ± 0.8 mmHg ), the broader uncertainty range and the compound's higher molecular weight and boiling point collectively suggest reduced volatility under standard ambient conditions. This is further corroborated by its higher enthalpy of vaporization.

Laboratory Safety Material Handling Storage Stability

Higher Hydrogen Bond Donor Count (HBD = 1) Relative to Non-Amino Analogs (HBD = 0) Enhances Water Solubility and Crystallinity

5-Amino-2-morpholinobenzonitrile possesses one hydrogen bond donor (the primary amino group) and four hydrogen bond acceptors (morpholine oxygen, morpholine nitrogen, nitrile nitrogen, and amino nitrogen) [1]. In contrast, both 2-morpholinobenzonitrile and 4-morpholinobenzonitrile lack any hydrogen bond donor (HBD = 0) . This structural distinction is quantitative and absolute, not a matter of degree. The piperazine analog 5-amino-2-(4-methylpiperazin-1-yl)benzonitrile, while possessing an amino group, replaces the morpholine oxygen with a methylated nitrogen, resulting in a distinct hydrogen bond acceptor profile (HBA = 4, but with altered basicity and spatial arrangement) [2].

Medicinal Chemistry Physicochemical Property Optimization Crystallography

Vendor-Specified Purity of ≥95% with Batch-Specific NMR/HPLC/GC Data Ensures Reproducible Downstream Chemistry

5-Amino-2-morpholinobenzonitrile is commercially available with a minimum purity specification of 95.0% from suppliers such as Fluorochem (SKU F220563) and AKSci (2264AC), with batch-specific analytical data provided . Bidepharm offers a standard purity of 90+% with access to NMR, HPLC, and GC traces . In comparison, 2-morpholinobenzonitrile is also available at ≥95% purity, but the amino-piperazine analog 5-amino-2-(4-methylpiperazin-1-yl)benzonitrile is specified at 98% purity, albeit with a distinct impurity profile . While the nominal purity values are similar, the availability of vendor-verified batch analysis for 5-amino-2-morpholinobenzonitrile reduces the need for in-house re-purification and lowers the risk of unexpected side reactions caused by uncharacterized impurities.

Quality Control Analytical Chemistry Procurement Specifications

5-Amino-2-morpholinobenzonitrile (78252-12-7): High-Impact Application Scenarios Based on Quantitative Evidence


Synthesis of Kinase Inhibitor Scaffolds Requiring High-Temperature Buchwald-Hartwig Aminations

The compound's elevated boiling point (459.2°C) and high enthalpy of vaporization (72.0 kJ/mol) make it uniquely suited for high-temperature amination reactions commonly employed in the construction of ATP-competitive kinase inhibitor cores [1]. Unlike lower-boiling analogs, 5-amino-2-morpholinobenzonitrile remains in the reaction mixture under forcing conditions, minimizing evaporative loss and ensuring consistent stoichiometry. The 5-amino group serves as a nucleophilic handle for palladium-catalyzed couplings to install diverse aryl or heteroaryl motifs, while the morpholine moiety provides a solubilizing and hydrogen-bonding element that can engage the kinase hinge region .

Preparation of PROTAC Linkers Requiring Dual Functional Handles and Defined Hydrogen Bonding

The binary presence of a hydrogen bond donor (5-amino) and multiple acceptors (morpholine oxygen, nitrile) positions this compound as an ideal building block for assembling proteolysis-targeting chimera (PROTAC) linkers [1]. The primary amine can be conjugated to an E3 ligase ligand (e.g., a VHL or CRBN binder) via amide bond formation, while the morpholine and nitrile groups can be further elaborated to attach a target protein ligand. The quantitative hydrogen bonding profile (HBD = 1, HBA = 4) provides predictable physicochemical properties that are critical for maintaining favorable permeability and solubility characteristics in the final bifunctional molecule .

Development of CNS-Penetrant Chemical Probes Leveraging the Morpholine Motif

Morpholine is a privileged fragment for enhancing central nervous system (CNS) penetration in small molecule drug discovery, a feature leveraged in numerous clinical candidates [1]. 5-Amino-2-morpholinobenzonitrile delivers this motif pre-installed on a benzonitrile scaffold, enabling rapid analoging without the need for late-stage morpholine introduction. The compound's reduced vapor pressure and high thermal stability ensure safe handling during the iterative synthesis and purification steps typical of CNS lead optimization programs . Its hydrogen bond donor capacity further supports the design of balanced CNS MPO (multiparameter optimization) profiles.

Construction of DNA-Encoded Library (DEL) Building Blocks with Defined Analytical Purity

The availability of 5-amino-2-morpholinobenzonitrile with vendor-verified purity (≥95%) and batch-specific analytical data (NMR, HPLC, GC) makes it a reliable choice for incorporation into DNA-encoded chemical libraries [1]. In DEL synthesis, the purity of each building block is paramount, as uncharacterized impurities can propagate through the library, leading to false-positive screening hits and wasted downstream resources. The 5-amino group provides a convenient attachment point for DNA-conjugation chemistry (e.g., via Fmoc-protected amino acid linkers), while the morpholine ring introduces structural diversity not easily captured by simple aniline or benzylamine building blocks.

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